molecular formula C15H14N2O2 B10802065 1-(Quinoline-2-carbonyl)piperidin-4-one

1-(Quinoline-2-carbonyl)piperidin-4-one

Cat. No.: B10802065
M. Wt: 254.28 g/mol
InChI Key: DXVFKRLPZWRXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinoline-2-carbonyl)piperidin-4-one (CID 2556285) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of inhibitors for metabolic diseases . This compound serves as a key synthetic intermediate and core structural motif in the design of potent Acetyl-coenzyme A carboxylase (ACC) inhibitors . ACC is a crucial enzyme that regulates both fatty acid biosynthesis and oxidation, making it a promising therapeutic target for conditions such as obesity, type 2 diabetes, and other disorders associated with metabolic syndrome . Researchers have utilized this quinoline-piperidine scaffold to develop derivatives with demonstrated nanomolar-range inhibitory activity (IC50) against both ACC1 and ACC2 isoforms, showcasing its high research value . The compound can be synthesized via a reaction between substituted quinoline-4-carboxylic acids and piperidin-4-one hydrochloride in the presence of a coupling agent like HATU and triethylamine . Its structure is confirmed by standard analytical techniques including NMR, IR spectroscopy, and mass spectrometry . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-(quinoline-2-carbonyl)piperidin-4-one

InChI

InChI=1S/C15H14N2O2/c18-12-7-9-17(10-8-12)15(19)14-6-5-11-3-1-2-4-13(11)16-14/h1-6H,7-10H2

InChI Key

DXVFKRLPZWRXGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for 1 Quinoline 2 Carbonyl Piperidin 4 One

Classical Approaches to 1-(Quinoline-2-carbonyl)piperidin-4-one Synthesis

Traditional methods for forming the amide linkage in this compound rely on well-established reactions that are fundamental to organic chemistry. These approaches typically involve the activation of a carboxylic acid to facilitate its reaction with an amine.

The most direct route to this compound involves the formation of an amide bond between quinoline-2-carboxylic acid and piperidin-4-one. This is typically achieved through two primary classical methods: the acyl chloride method and the use of coupling agents.

The acyl chloride method involves a two-step process. First, quinoline-2-carboxylic acid is converted into the more reactive quinoline-2-carbonyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperidin-4-one, usually in the presence of a base such as potassium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.gov

The coupling agent method offers a milder, one-step alternative. A coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), is used to activate the carboxylic acid in situ. nih.gov The activated species then readily reacts with piperidin-4-one to form the desired amide. This reaction is typically carried out in an inert solvent like dimethylformamide (DMF) and in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. nih.gov

Table 1: Comparison of Classical Amide Bond Formation Methods

Feature Acyl Chloride Method Coupling Agent Method (e.g., HATU)
Starting Material Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid
Key Reagent(s) Thionyl chloride (SOCl₂), Base (e.g., K₂CO₃) HATU, Base (e.g., DIPEA)
Number of Steps Two (activation then coupling) One (in situ activation and coupling)
Reaction Conditions Can be harsh, may require heating Generally mild, often at room temperature
Byproducts HCl, SO₂ Tetramethylurea, HOBt-related species
Scope Broadly applicable but may not suit sensitive substrates Well-suited for complex or sensitive molecules

A typical convergent route would involve:

Synthesis of the Quinoline (B57606) Moiety : A suitably functionalized quinoline-2-carboxylic acid is prepared. This can be achieved through various named reactions, such as the Doebner-von Miller reaction or the Combes quinoline synthesis. nih.gov

Synthesis/Provision of the Piperidinone Moiety : Piperidin-4-one or its derivatives are either commercially available or synthesized separately.

Coupling : The two fragments are then joined using the acylation or amidation methods described in the previous section. nih.govnih.gov

This modular approach not only maximizes yield but also allows for the synthesis of a diverse library of analogues by simply varying the structure of either the quinoline or piperidinone starting materials. syrris.jprsc.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally friendly methods. These modern approaches aim to reduce waste, minimize energy consumption, and improve atom economy.

Catalysis is at the forefront of modern synthesis, offering pathways to products with higher yields and selectivity under milder conditions. For the synthesis of the quinoline core of the target molecule, various transition-metal catalysts have been employed. mdpi.com Metals such as rhodium, cobalt, copper, and palladium can catalyze C-H activation and annulation reactions to construct the quinoline ring system from simpler precursors. mdpi.comacs.org For instance, palladium-catalyzed reactions like Suzuki or Sonogashira couplings can be used to build complex quinoline scaffolds before the final amidation step. acs.org

Heterogeneous catalysts, such as zeolites, are also gaining traction. rsc.org These solid-state catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with the principles of green chemistry. rsc.org More recently, nanocatalysts have been shown to be highly effective for quinoline synthesis, offering high efficiency and recyclability. acs.org Hydrazine (B178648) catalysis has also been reported for the efficient synthesis of dihydroquinolines, which can be subsequently oxidized to the corresponding quinolines. nih.gov

Table 2: Examples of Catalytic Methods in Quinoline Synthesis

Catalyst Type Metal/Compound Reaction Type Advantages
Homogeneous Rhodium (Rh) C-H activation/Cyclization High regioselectivity, mild conditions. mdpi.com
Homogeneous Palladium (Pd) Cross-coupling (e.g., Suzuki) Builds complex scaffolds pre-amidation. acs.org
Heterogeneous Hβ Zeolite Cyclization Reusable, easy separation, solvent-free conditions. rsc.org
Organocatalyst Hydrazine Ring-closing metathesis Metal-free, efficient for dihydroquinolines. nih.gov
Nanocatalyst Various Cyclocondensation High efficiency, recyclability, green approach. acs.org

To minimize the environmental impact of chemical synthesis, protocols that reduce or eliminate the use of volatile organic solvents are highly desirable. Solvent-free, or "neat," reactions are a cornerstone of green chemistry. The Friedländer synthesis of quinolines, for example, has been successfully performed under solvent-free conditions, often assisted by a catalyst like poly(phosphoric acid) (PPA) or a solid zeolite. rsc.orgacs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. rsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. rsc.orgnih.gov The microwave-assisted Friedländer synthesis, for instance, can be achieved in as little as five minutes in excellent yield using neat acetic acid as both a solvent and a catalyst. nih.gov This combination of microwave irradiation and minimal solvent use represents a significant advancement in the efficient and green synthesis of quinoline precursors. nih.govacs.org

Table 3: Comparison of Heating Methods for Quinoline Synthesis

Parameter Conventional Heating Microwave-Assisted (MAOS) Solvent-Free
Energy Input Conductive heating, slow, inefficient Dielectric heating, rapid, efficient Often requires heating, can be combined with MAOS
Reaction Time Hours to days Seconds to minutes nih.gov Generally shorter than solvated reactions
Yield Variable, often moderate Often higher yields rsc.org High yields reported acs.org
Solvent Use High Low to moderate None or minimal rsc.org
Environmental Impact High due to solvent waste and energy use Low due to speed and efficiency Very low due to lack of solvent waste

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and environmental impact. rsc.org They reduce the amount of solvent needed for workups and purifications and save considerable time. mdpi.com Several one-pot strategies have been developed for the synthesis of the quinoline core.

For example, a one-pot Friedländer synthesis can produce quinolines in high yields by reacting o-nitroarylcarbaldehydes with ketones using iron powder for the in-situ reduction of the nitro group, followed by acid-catalyzed condensation and cyclization. rsc.org Another innovative one-pot method involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes, promoted by a solid-supported base, to form quinoline-2-carboxylates, a direct precursor for the title compound. mdpi.comnih.gov These multi-component reactions streamline the synthetic process, making the assembly of complex molecules like this compound more straightforward and sustainable. researchgate.netiitb.ac.in

Optimization of Reaction Conditions for this compound Synthesis

The formation of the amide linkage in this compound is typically achieved through the coupling of quinaldic acid (quinoline-2-carboxylic acid) or its activated form with 4-piperidone. The optimization of this reaction involves a systematic investigation of various parameters, including the choice of coupling agents, solvents, bases, reaction temperature, and time.

A common strategy for amide bond formation is the use of coupling reagents that activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid provides a relevant model for the optimization of such coupling reactions. nih.gov In this study, various coupling agents and conditions were evaluated to maximize the yield of the desired amide.

Drawing parallels from this and other established methods for amide synthesis, a series of experiments can be designed to determine the optimal conditions for the preparation of this compound. The key variables to consider are:

Coupling Reagents: A variety of reagents are available for amide bond formation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other effective coupling agents include uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for amide coupling reactions include polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN).

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process.

Temperature and Reaction Time: The reaction temperature and duration are critical parameters that need to be optimized to ensure complete reaction while minimizing the formation of byproducts. Reactions are often run at room temperature, but in some cases, cooling or heating may be necessary.

To illustrate the optimization process, a hypothetical data table based on common findings in amide coupling optimizations is presented below. This table outlines a series of experiments that could be performed to identify the most effective conditions for the synthesis of this compound.

EntryCoupling ReagentSolventBaseTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDCMDIPEA2512Data not available
2HATUDMFDIPEA256Data not available
3HBTUDCMTEA258Data not available
4DCC/DMAPDCMNone0 to 2510Data not available
5EDC/HOBtDMFDIPEA018Data not available
6HATUMeCNDIPEA254Data not available

Detailed Research Findings:

Chemical Reactivity and Derivatization of 1 Quinoline 2 Carbonyl Piperidin 4 One

Transformations at the Piperidin-4-one Carbonyl Group

The carbonyl group at the 4-position of the piperidine (B6355638) ring is a key site for synthetic modification, behaving as a typical ketone. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and the adjacent α-carbons can be functionalized through enol or enamine intermediates.

Nucleophilic Additions and Reductions

The carbonyl carbon of the piperidin-4-one moiety is an excellent electrophile, readily undergoing nucleophilic addition reactions. This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate after breaking the C=O pi bond.

Reduction of the carbonyl group to a hydroxyl group is a common transformation. This can be achieved using various reducing agents. For instance, the reduction of N-acyl-4-piperidones to the corresponding N-acyl-4-piperidinols can be accomplished with mild and cost-effective reagents like zinc dust in acetic acid. nih.gov More conventional reducing agents such as sodium borohydride (B1222165) (NaBH₄) are also effective in converting the ketone to a secondary alcohol, yielding [1-(quinoline-2-carbonyl)piperidin-4-yl]methanol.

Reaction Reagent(s) Product
ReductionSodium Borohydride (NaBH₄) in Methanol[1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol
ReductionZinc (Zn) / Acetic Acid (AcOH)[1-(Quinoline-2-carbonyl)piperidin-4-yl]methanol

This table presents representative reactions based on established chemical principles for the reduction of N-acyl piperidones.

Enamine/Enol Chemistry and Alpha-Functionalization

The presence of α-hydrogens adjacent to the piperidin-4-one carbonyl allows for the formation of enol, enolate, or enamine intermediates, which are powerful nucleophiles for forming new carbon-carbon bonds at the α-position.

Enamine Formation: The reaction of the piperidin-4-one with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) in the presence of an acid catalyst yields an enamine. acs.org This reaction proceeds via a carbinolamine intermediate, which then dehydrates. The resulting enamine has a nucleophilic α-carbon due to the electron-donating nature of the nitrogen lone pair, making it reactive toward electrophiles like alkyl halides. nih.govnih.gov Subsequent hydrolysis of the alkylated enamine intermediate with aqueous acid regenerates the ketone, now functionalized at the alpha position. nih.gov

Enolate Formation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-proton can be removed to form a resonance-stabilized enolate. nih.gov This enolate is a potent nucleophile that can react with various electrophiles. For instance, acylation can be achieved using acid chlorides, leading to the formation of a β-dicarbonyl compound. researchgate.net This approach allows for the introduction of a wide range of functional groups at the carbons adjacent to the carbonyl.

Intermediate Reagents for Formation Subsequent Reaction Electrophile Example
EnamineSecondary Amine (e.g., Pyrrolidine), Acid Catalyst (e.g., p-TsOH)α-AlkylationAlkyl Halide (e.g., CH₃I)
EnolateStrong Base (e.g., Lithium Diisopropylamide - LDA)α-AcylationAcid Chloride (e.g., Acetyl Chloride)

This table outlines strategies for alpha-functionalization based on general principles of enamine and enolate chemistry.

Reactions Involving the Piperidine Nitrogen of 1-(Quinoline-2-carbonyl)piperidin-4-one

The nitrogen atom of the piperidine ring is part of a tertiary amide. This significantly influences its reactivity compared to a typical secondary or tertiary amine.

N-Alkylation and Quaternization Studies

In contrast to simple secondary amines like piperidine, which are readily N-alkylated with alkyl halides, the nitrogen atom in this compound is substantially less nucleophilic. youtube.com The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group of the quinoline-2-carbonyl moiety. This amide resonance greatly reduces the availability of the lone pair for nucleophilic attack.

Consequently, standard N-alkylation reactions are not feasible under typical conditions (e.g., alkyl halide with a mild base). youtube.commdpi.com Forcing conditions would likely lead to reactions at other sites or decomposition. Similarly, the formation of a quaternary ammonium (B1175870) salt (quaternization) by reaction with an excess of alkyl halide is highly unlikely due to the low nucleophilicity of the amide nitrogen. youtube.com Synthetic strategies requiring alkylation of the piperidine nitrogen would need to be performed on a piperidin-4-one precursor before the introduction of the quinoline-2-carbonyl group.

Amide Bond Modifications and Cleavage Mechanisms

The amide bond linking the quinoline (B57606) and piperidine rings is robust but can be cleaved under specific, often harsh, reaction conditions. This cleavage can proceed via acidic or basic hydrolysis.

Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids (e.g., concentrated HCl or H₂SO₄) and heat can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This leads to the cleavage of the amide bond, yielding quinaldic acid and piperidin-4-one (likely as its corresponding salt).

Base-Catalyzed Hydrolysis: Vigorous basic conditions, such as refluxing with a strong base like sodium hydroxide (B78521) or potassium hydroxide, are required for the hydrolysis of such unactivated amides. The reaction involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This process is generally slower than ester hydrolysis because the resulting amide anion is a poorer leaving group than an alkoxide.

Reaction Conditions Products
Acidic HydrolysisConcentrated HCl, HeatQuinaldic Acid, Piperidin-4-one Hydrochloride
Basic HydrolysisConcentrated NaOH, HeatSodium Quinaldinate, Piperidin-4-one

This table provides representative conditions for the cleavage of the amide bond based on general mechanisms of amide hydrolysis.

Reactivity of the Quinoline Moiety in this compound

The quinoline ring system is aromatic and exhibits reactivity patterns influenced by the nitrogen heteroatom and the substituent at the 2-position. The nitrogen atom makes the pyridine (B92270) ring electron-deficient, while the fused benzene (B151609) ring is comparatively electron-rich.

The 2-carbonylpiperidine group is strongly electron-withdrawing, which further deactivates the entire quinoline ring system towards electrophilic aromatic substitution. Electrophilic attack, if it occurs, is directed to the benzene portion of the ring system, primarily at positions 5 and 8, which are least deactivated.

Conversely, the electron-deficient nature of the pyridine part of the quinoline ring makes it susceptible to nucleophilic attack, particularly at positions 2 and 4. However, in this compound, the 2-position is already substituted. Nucleophilic substitution would therefore be most likely to occur at the 4-position, potentially involving the displacement of a suitable leaving group if one were present.

Oxidation of the quinoline nitrogen can also occur, for example, using reagents like potassium permanganate (B83412) to form the corresponding quinoline N-oxide derivative.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system generally undergoes electrophilic aromatic substitution on the electron-rich benzene ring rather than the electron-deficient pyridine ring. iust.ac.irrsc.org The presence of the nitrogen atom deactivates the pyridine portion (positions 2, 3, and 4) towards electrophilic attack. Consequently, electrophiles are directed to the carbocyclic benzene-type ring, primarily at positions 5 and 8. iust.ac.ir

In the case of this compound, the acyl group at the 2-position further deactivates the entire quinoline nucleus, making electrophilic substitution reactions challenging and often requiring forcing conditions. However, when such reactions proceed, substitution is still expected to occur preferentially at the 5- and 8-positions of the quinoline core. iust.ac.ir

Table 1: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsTypical ConditionsExpected Major Products
NitrationHNO₃ / H₂SO₄Elevated Temperature1-((5-Nitroquinoline)-2-carbonyl)piperidin-4-one and 1-((8-Nitroquinoline)-2-carbonyl)piperidin-4-one
BrominationBr₂ / FeBr₃Inert Solvent1-((5-Bromoquinoline)-2-carbonyl)piperidin-4-one and 1-((8-Bromoquinoline)-2-carbonyl)piperidin-4-one
SulfonationFuming H₂SO₄High Temperature2-(Piperidin-4-one-1-carbonyl)quinoline-5-sulfonic acid and 2-(Piperidin-4-one-1-carbonyl)quinoline-8-sulfonic acid

Metal-Catalyzed Coupling Reactions at Quinoline Substituents

While direct C-H functionalization is possible, a more common and controlled method for elaborating the quinoline core involves metal-catalyzed cross-coupling reactions. These reactions typically require a halo-substituted quinoline precursor, which can then be coupled with a variety of partners. For instance, a bromo-substituted derivative of the title compound, such as 1-((6-bromoquinoline)-2-carbonyl)piperidin-4-one, could serve as a versatile intermediate for introducing new carbon-carbon and carbon-heteroatom bonds via well-established palladium-catalyzed reactions like Suzuki, Sonogashira, or Heck couplings. nih.gov

These reactions provide a powerful platform for synthesizing a diverse library of analogs with modified electronic and steric properties, which is particularly valuable in medicinal chemistry and materials science. nih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki Coupling1-((6-Bromoquinoline)-2-carbonyl)piperidin-4-oneArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux1-((6-Arylquinoline)-2-carbonyl)piperidin-4-one
Sonogashira Coupling1-((6-Bromoquinoline)-2-carbonyl)piperidin-4-oneTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT1-((6-Alkynylquinoline)-2-carbonyl)piperidin-4-one
Heck Coupling1-((6-Bromoquinoline)-2-carbonyl)piperidin-4-oneAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C1-((6-Alkenylquinoline)-2-carbonyl)piperidin-4-one

Multi-Component Reactions Incorporating this compound as a Substrate

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of each starting material. nih.govapuntatv.mx The ketone functionality of the piperidin-4-one ring makes this compound an excellent substrate for isocyanide-based MCRs, such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.org

In a Passerini three-component reaction (P-3CR) , the ketone reacts with a carboxylic acid and an isocyanide to generate an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction would occur at the C4-position of the piperidine ring, transforming the ketone into a densely functionalized stereocenter.

The Ugi four-component reaction (U-4CR) expands on this by including a primary amine. The ketone first condenses with the amine to form an imine in situ, which then reacts with the isocyanide and carboxylic acid to yield a bis-amide product. wikipedia.orgnih.gov These reactions are exceptionally powerful for creating molecular diversity and generating complex, peptide-like scaffolds from simple starting materials in a single, atom-economical step.

Table 3: Multi-Component Reactions Utilizing this compound

Reaction TypeComponentsSolventProduct Scaffold
Passerini ReactionThis compound + Carboxylic Acid (R¹-COOH) + Isocyanide (R²-NC)Aprotic (e.g., CH₂Cl₂)α-Acyloxy carboxamide appended to the piperidine ring
Ugi ReactionThis compound + Amine (R¹-NH₂) + Carboxylic Acid (R²-COOH) + Isocyanide (R³-NC)Polar (e.g., Methanol)Bis-amide appended to the piperidine ring

Applications of 1 Quinoline 2 Carbonyl Piperidin 4 One in Advanced Organic Synthesis

1-(Quinoline-2-carbonyl)piperidin-4-one as a Key Intermediate for Complex Heterocycles

The unique structural attributes of this compound make it an ideal starting material for the synthesis of a wide array of intricate heterocyclic structures. The presence of both electrophilic and nucleophilic centers, along with the potential for activation of the amide bond, allows for a range of cyclization and annulation strategies.

Synthesis of Spirocyclic Systems

The piperidin-4-one ring of this compound is a prime site for the construction of spirocyclic systems. The carbonyl group can readily react with a variety of binucleophilic reagents to generate spiro-heterocycles. For instance, reaction with 1,2-aminoalcohols or 1,2-aminothiols can lead to the formation of spiro-oxazolidines and spiro-thiazolidines, respectively.

A notable application of similar spiropiperidine scaffolds is in the synthesis of spiro[quinoline-2,4'-piperidines]. While direct examples with the title compound are not extensively documented, the synthesis of related 1'-acetyl-4-methyl-spiro[(1H)quinoline-2,4'-piperidine] via an intramolecular Heck reaction of 1-acetyl-4-allyl-4-(2-bromophenylamino)piperidine highlights the feasibility of such transformations researchgate.net. This suggests that the quinoline (B57606) moiety in this compound could potentially participate in intramolecular cyclization reactions to form spirocyclic systems.

Target Spirocyclic SystemPotential Synthetic StrategyKey Reagents
Spiro-oxazolidineCondensation with aminoalcoholsEthanolamine, propanolamine
Spiro-hydantoinBucherer-Bergs reactionKCN, (NH4)2CO3
Spiro-thiazolidineCondensation with aminothiolsCysteamine
Spiro-dihydroquinolineIntramolecular cyclizationN/A (acid/base catalysis)

Construction of Fused Ring Systems

The bifunctional nature of this compound also lends itself to the construction of fused ring systems. The piperidinone ring can be a building block for annulation reactions, leading to novel polycyclic scaffolds. For example, the ketone functionality can be used in reactions like the Friedländer annulation with 2-aminobenzaldehydes to construct fused quinoline systems.

Furthermore, the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones from related building blocks provides a blueprint for potential transformations of this compound. A strategy could involve the reaction of the piperidinone with a suitable reagent to introduce a side chain that can subsequently cyclize onto the quinoline nitrogen or another position of the quinoline ring, forming a fused system nih.gov.

Target Fused SystemPotential Synthetic StrategyKey Reagents/Intermediates
Piperidino-fused quinolineFriedländer annulation2-Aminobenzaldehyde derivatives
Piperidino-fused diazepinoneMulti-step sequence with cyclizationReagents to introduce a reactive side chain
Pyrazolo-fused piperidine (B6355638)Condensation with hydrazine (B178648) derivativesHydrazine, phenylhydrazine

Precursor for Advanced Polycyclic Architectures

Beyond simple spirocyclic and fused systems, this compound can serve as a precursor for more complex polycyclic architectures. Methodologies such as anion relay chemistry (ARC), which have been employed for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines, could potentially be adapted. This would involve the controlled, sequential addition of nucleophiles to different electrophilic sites on the molecule, leading to the construction of intricate three-dimensional structures nih.gov. The quinoline moiety can also be a handle for further functionalization and annulation reactions, expanding the accessible chemical space.

Utilization in Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The scaffold of this compound is well-suited for DOS due to its multiple points of diversification. The ketone, the activated amide, and the quinoline ring all offer opportunities for modification.

The piperidin-4-one core can be functionalized through various carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The activated amide bond can be cleaved and reformed with different amines, or the quinoline-2-carboxylic acid precursor can be coupled with a variety of piperidin-4-one derivatives. Additionally, the quinoline ring itself can be substituted at various positions to further increase molecular diversity. This multi-pronged approach allows for the rapid generation of a large library of related but structurally distinct compounds from a single, readily accessible starting material.

Diversification PointReaction TypeExample Reagents
Piperidin-4-one (C=O)Aldol CondensationAromatic aldehydes, ketones
Piperidin-4-one (C=O)Reductive AminationPrimary and secondary amines, NaBH(OAc)3
Amide Bond (C-N)TransamidationVarious primary and secondary amines
Quinoline RingElectrophilic SubstitutionNitrating agents, halogenating agents

Role in Methodological Development for C-C and C-N Bond Formations

The unique electronic properties of this compound make it a valuable tool for the development of new synthetic methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.

The activation of the amide bond by the electron-withdrawing quinoline ring facilitates its cleavage and participation in cross-coupling reactions. This "amide activation" strategy is an emerging tool in organic synthesis, allowing for the use of traditionally unreactive amides as electrophiles. The 1-(quinoline-2-carbonyl) moiety could potentially undergo reactions with organometallic reagents or be used in transition-metal-catalyzed cross-coupling reactions to form new C-C bonds at the carbonyl carbon of the amide rsc.orgnih.govnih.govresearchgate.netmdpi.com.

The piperidin-4-one ring provides a site for C-C bond formation at the α-positions to the carbonyl group. Enolate chemistry can be employed to introduce a variety of substituents at these positions. For example, asymmetric carbon-carbon bond-forming reactions at the 2-position of a piperidine skeleton have been developed using chiral catalysts, demonstrating the potential for stereocontrolled functionalization researchgate.net.

Bond FormationReaction TypePotential Reagents/Catalysts
C-C BondAmide Cross-CouplingGrignard reagents, Organolithium reagents, Palladium catalysts
C-C Bondα-Alkylation of KetoneAlkyl halides, LDA
C-N BondTransamidationAmines, Lewis acids
C-N BondReductive AminationAmines, reducing agents

Computational and Theoretical Investigations of 1 Quinoline 2 Carbonyl Piperidin 4 One

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms (conformation) and the distribution of electrons (electronic structure) are fundamental to a molecule's reactivity and physical properties. For a molecule like 1-(Quinoline-2-carbonyl)piperidin-4-one, which features a rigid quinoline (B57606) ring, a flexible piperidine (B6355638) ring, and a rotatable amide bond, computational methods are essential for mapping its structural and electronic landscape.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. nih.gov By optimizing a molecule's geometry, DFT calculations can determine its most stable three-dimensional structure and provide insights into bond lengths, angles, and electronic distribution. nih.govresearchgate.net For quinoline derivatives, DFT methods like B3LYP with basis sets such as 6-311G are commonly employed to calculate a variety of molecular properties. nih.govnih.gov

Key Investigated Properties:

Optimized Geometry: DFT calculations can predict the bond lengths and angles of the lowest energy (most stable) conformation. For the piperidine ring, which typically adopts a chair conformation, DFT can determine the energetic preference for substituents in either axial or equatorial positions. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net In quinoline derivatives, these orbitals are often distributed across the aromatic system, highlighting potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom in the quinoline ring and the oxygen atom of the piperidone carbonyl group are expected to be electron-rich sites.

Mulliken Atomic Charges: This analysis quantifies the partial charge on each atom in the molecule. In related quinoline structures, the nitrogen and oxygen atoms exhibit negative charges due to their high electronegativity. researchgate.net These charges are critical for understanding intermolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Quinoline-Amide Scaffold Note: This table presents typical data derived from studies on related quinoline derivatives and is for illustrative purposes.

Parameter Description Typical Calculated Value/Observation
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals. ~4-5 eV
Dipole Moment A measure of the molecule's overall polarity. ~3-5 Debye
Mulliken Charge on Quinoline N Partial atomic charge on the quinoline nitrogen atom. Negative

| Mulliken Charge on Carbonyl O | Partial atomic charge on the amide carbonyl oxygen. | Negative |

While DFT provides a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the different conformations a molecule can adopt. researchgate.net

For this compound, MD simulations are particularly useful for understanding:

Conformational Flexibility: The piperidine ring can undergo ring-flipping, and the amide bond can rotate. MD simulations can map the energy landscape of these motions, revealing the most populated conformations and the energy barriers between them. mdpi.com Studies on similar quinoline-3-carboxamides (B1200007) have noted conformational changes due to free rotation around the amide N-C bond during simulations. mdpi.comresearchgate.net

Solvent Effects: MD simulations can explicitly include solvent molecules (like water) to study how the environment affects the molecule's conformation and dynamics.

Interaction Stability: In the context of drug design, MD is used to assess the stability of a ligand's binding pose within a protein's active site over a simulated time period, often up to 100 nanoseconds. mdpi.comresearchgate.netnih.gov The Root Mean Square Deviation (RMSD) of the ligand is monitored to see if it remains stably bound or undergoes significant conformational changes. mdpi.com

Reaction Mechanism Elucidation for Transformations of this compound

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for a reaction to occur.

To proceed from reactants to products, a molecule must pass through a high-energy state known as the transition state. Locating this structure is key to understanding a reaction's mechanism and kinetics.

Transition State Search: Computational methods can locate the precise geometry of a transition state on the potential energy surface. rsc.org A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (energy barrier). A lower activation energy implies a faster reaction. Theoretical studies on the oxidation of quinoline, for example, have calculated the transition state energy to predict the most likely site of reaction. nih.gov

Reaction Energy Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a detailed map of the energy changes that occur throughout the transformation.

Table 2: Example Energy Profile Data for a Hypothetical Reaction Step Note: This table is a generalized representation of data obtained from transition state calculations.

Species Description Relative Energy (kcal/mol)
Reactant Complex Starting materials 0.0
Transition State Highest energy point along the reaction coordinate +20.5

| Product Complex | Final materials | -5.2 |

Computational models can go beyond explaining known reactions and can predict new ones. By analyzing the electronic structure and reactivity descriptors derived from DFT, chemists can hypothesize new synthetic routes.

Reactivity Indices: FMO and MEP analyses point to the most reactive sites in the molecule. For instance, the electron-poor regions on the quinoline ring could be susceptible to nucleophilic attack, while the electron-rich piperidone oxygen could coordinate to Lewis acids. DFT studies on quinoline have shown that the C2 position is a preferred site for interaction. nih.gov

Mechanism Exploration: Theoretical chemistry can be used to explore the feasibility of proposed synthetic pathways. For example, several one-pot procedures for synthesizing quinoline-2-carboxylates have been developed, with reaction mechanisms involving steps like aza-Michael additions and intramolecular cyclizations. mdpi.com Computational modeling could be used to evaluate the energy barriers for each step in such a sequence, helping to optimize reaction conditions or suggest alternative pathways. Modern synthetic methods for piperidine rings also include radical-mediated cyclizations and intramolecular amination, the mechanisms of which can be explored computationally. nih.govmdpi.com

Advanced Analytical and Spectroscopic Methodologies for Investigating 1 Quinoline 2 Carbonyl Piperidin 4 One and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(Quinoline-2-carbonyl)piperidin-4-one. Both ¹H and ¹³C NMR would provide initial confirmation of the molecular structure, while more advanced techniques can reveal detailed stereochemical and dynamic information.

The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. chemrevlett.comchemrevlett.com The stereochemistry can be elucidated by analyzing the coupling constants (J-values) of the piperidine (B6355638) protons in the ¹H NMR spectrum. For instance, large diaxial coupling constants (typically around 10-13 Hz) between adjacent protons would confirm a chair conformation and allow for the assignment of axial and equatorial positions. chemrevlett.com

Furthermore, the amide bond between the quinoline (B57606) and piperidine moieties introduces the possibility of rotational isomerism due to the partial double bond character of the C-N bond. researchgate.netnih.gov This restricted rotation can lead to the observation of two distinct sets of signals for the piperidine ring protons and carbons at low temperatures, a phenomenon known as dynamic NMR. nih.govresearchgate.net By conducting variable-temperature NMR studies, the coalescence temperature (the temperature at which the two sets of signals merge) can be determined, allowing for the calculation of the rotational energy barrier (ΔG‡). nih.gov

Table 1: Representative ¹H NMR Data for a Substituted N-Acyl Piperidin-4-one in a Chair Conformation This table is illustrative and based on data for analogous compounds.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)Inferred Orientation
H-2ax, H-6ax~3.5-4.5dddJaa ≈ 10-13, Jae ≈ 2-5, Jgem ≈ 12-15Axial
H-2eq, H-6eq~3.0-4.0dddJae ≈ 2-5, Jee ≈ 2-4, Jgem ≈ 12-15Equatorial
H-3ax, H-5ax~2.5-2.8dddJaa ≈ 10-13, Jae ≈ 2-5, Jgem ≈ 13-16Axial
H-3eq, H-5eq~2.8-3.1dddJae ≈ 2-5, Jee ≈ 2-4, Jgem ≈ 13-16Equatorial

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. acs.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, which can provide valuable structural information. The fragmentation of this compound would be expected to follow patterns characteristic of its constituent parts. The quinoline moiety is known to fragment via the loss of hydrogen cyanide (HCN). chempap.orgmcmaster.ca The piperidine ring can undergo α-cleavage adjacent to the nitrogen atom or fragmentation involving the carbonyl group. libretexts.orgnih.govmiamioh.edu The amide bond itself is also a likely site for cleavage.

Table 2: Predicted Key Fragmentation Pathways for this compound This table is illustrative and based on established fragmentation patterns of related structures.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragmentation Pathway
[M+H]⁺[M+H - CO]⁺COLoss of carbonyl from piperidinone ring
[M+H]⁺[C₉H₆NCO]⁺C₅H₈NOCleavage of the amide bond with charge retention on the quinoline side
[M+H]⁺[C₅H₈NO]⁺C₁₀H₆N₂OCleavage of the amide bond with charge retention on the piperidine side
[Quinoline moiety fragment]⁺[Fragment - HCN]⁺HCNCharacteristic fragmentation of the quinoline ring

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. chemrevlett.com For this compound, this technique would precisely determine bond lengths, bond angles, and torsion angles. nih.gov It would confirm the expected chair conformation of the piperidin-4-one ring and reveal the relative orientation of the quinoline ring with respect to the piperidine moiety. chemrevlett.comnih.govmdpi.com

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com For instance, the nitrogen atom of the quinoline ring and the carbonyl oxygen of the piperidinone could act as hydrogen bond acceptors. Analysis of the crystal structure of related compounds, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, reveals how the quinoline and piperazine (B1678402) rings are oriented relative to each other and how they participate in supramolecular assemblies. mdpi.com

Table 3: Typical Crystallographic Parameters for N-Acyl Piperidin-4-one Derivatives This table is illustrative and based on data for analogous compounds.

ParameterTypical Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, P-1
Piperidine Ring ConformationChair
C=O Bond Length (ketone)~1.20 - 1.25 Å
C=O Bond Length (amide)~1.22 - 1.26 Å
C-N Bond Length (amide)~1.33 - 1.38 Å

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. researchgate.netmdpi.comnih.govnih.goviosrjournals.org Each functional group has characteristic vibrational frequencies.

The FTIR spectrum would be expected to show strong absorption bands for the two carbonyl groups: the ketone in the piperidinone ring (typically around 1715-1725 cm⁻¹) and the amide carbonyl (around 1650-1680 cm⁻¹). nih.gov The C-N stretching of the amide would also be observable. The quinoline ring would exhibit a series of characteristic bands corresponding to C=C and C=N stretching vibrations, as well as C-H stretching and bending modes. researchgate.netmdpi.comnih.govnih.goviosrjournals.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data, providing strong signals for the aromatic quinoline ring vibrations. Subtle shifts in the vibrational frequencies can provide insights into the molecular conformation and intermolecular interactions in the solid state.

Table 4: Expected Characteristic Vibrational Frequencies for this compound This table is illustrative and based on established group frequencies.

Functional Group/MoietyVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
C-H (quinoline)Stretching3000 - 3100Medium
C-H (piperidine)Stretching2850 - 2960Medium
C=O (ketone)Stretching1715 - 1725Strong (FTIR)
C=O (amide)Stretching (Amide I band)1650 - 1680Strong (FTIR)
C=C, C=N (quinoline)Stretching1500 - 1620Medium-Strong (Raman)
C-N (amide)Stretching1200 - 1300Medium

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research (if applicable to chiral derivatives)

While this compound itself is achiral, its derivatives can be chiral, for instance, through substitution on the piperidine ring. For such chiral derivatives, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. An optically active molecule will exhibit a CD spectrum with positive or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorptions. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the chiral centers and the conformation of the molecule.

ORD spectroscopy measures the change in the angle of optical rotation with wavelength. It is closely related to CD, and an anomalous ORD curve is observed in the region of a CD band. These techniques would be invaluable for assigning the absolute configuration of chiral derivatives of this compound, often by comparison with the spectra of compounds with known stereochemistry or with theoretical calculations.

Future Research Directions and Unexplored Avenues for 1 Quinoline 2 Carbonyl Piperidin 4 One

Development of Novel and Sustainable Synthetic Routes to 1-(Quinoline-2-carbonyl)piperidin-4-one and its Analogues

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and low atom economy. nih.govnih.govpharmaguideline.com Consequently, a primary area of future research is the development of novel and more sustainable synthetic strategies.

Modern approaches are increasingly focusing on green chemistry principles to mitigate environmental impact. nih.gov This includes the use of:

Transition metal-catalyzed reactions: Catalysts based on palladium and copper have proven effective in quinoline synthesis, facilitating cross-coupling and cyclization reactions. numberanalytics.com

Metal-free reaction protocols: The use of ionic liquids, simple acid or base catalysts, and molecular iodine are being explored as greener alternatives. rsc.org

Nanocatalysts: Nanoparticle-based catalysts offer advantages in terms of efficiency, reusability, and milder reaction conditions. acs.org

Microwave and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and improve yields. rsc.orgnih.gov

Multicomponent reactions (MCRs): MCRs are highly efficient as they allow the construction of complex molecules in a single step, improving atom economy. rsc.org

An example of a greener approach is the use of a polymer-supported sulphonic acid catalyst for the synthesis of quinoline derivatives, which allows for milder reaction conditions and easier catalyst recycling. colab.ws The development of one-pot syntheses, such as the protocol for quinoline-2-carboxylates using a solid-supported base, further exemplifies the trend towards more efficient and sustainable methods. nih.gov

Exploration of Underutilized Reactivity Modes for Enhanced Functionalization

The this compound scaffold possesses multiple reactive sites that can be exploited for further functionalization. While electrophilic substitution on the quinoline ring typically occurs at the 5- and 8-positions, and the piperidone ring offers a reactive ketone and secondary amine functionality (after potential deprotection/modification of the amide), there are underutilized reactivity modes that could lead to novel analogues. pharmaguideline.com

Future research could focus on:

Site-selective functionalization: Developing methods for the selective modification of specific positions on the quinoline and piperidone rings is crucial. Visible-light-driven photocatalysis, for instance, has been used for the site-divergent functionalization of pyridine (B92270) derivatives, a strategy that could be adapted for quinoline systems. acs.org

Exploiting the carbonyl group: The ketone on the piperidone ring is a key site for a variety of transformations beyond simple reductions or additions. For example, it can be a handle for spirocyclization reactions to create more complex, three-dimensional structures. researchgate.net

C-H functionalization: Direct C-H functionalization of the quinoline core represents a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis for Scalability

To meet the demands for larger quantities of this compound and its analogues for further studies and potential applications, scalable synthesis methods are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes in terms of efficiency, safety, reproducibility, and scalability. researchgate.net

Flow chemistry has been successfully applied to the synthesis of various quinoline derivatives, demonstrating its potential for producing these compounds on a larger scale. researchgate.netresearchgate.net Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and purity. researchgate.netresearchgate.net Furthermore, the integration of photochemical processes in flow systems has been shown to be a scalable and efficient method for producing quinoline products. researchgate.net The ability to telescope reactions, where the output of one reactor is directly fed into the next, can streamline multi-step syntheses. researchgate.net

Development of Novel Catalytic Applications Leveraging the this compound Scaffold

The quinoline nucleus and its derivatives are known to act as ligands in metal-catalyzed reactions. nih.gov The this compound scaffold, with its multiple heteroatoms and rigid structure, has the potential to be developed into a novel class of catalysts or ligands for asymmetric synthesis and other catalytic transformations.

Future research in this area could involve:

Design of chiral ligands: By introducing chirality into the piperidone ring or by attaching chiral auxiliaries, it may be possible to create enantioselective catalysts for a variety of organic reactions.

Metal-organic frameworks (MOFs): The scaffold could serve as a building block for the construction of novel MOFs with potential applications in catalysis, gas storage, and separation.

Organocatalysis: The inherent basicity of the quinoline nitrogen and the potential for hydrogen bonding could be exploited in the design of metal-free organocatalysts.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity in Complex Systems

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in modern drug discovery and materials science. acs.org For this compound, advanced theoretical modeling can provide valuable insights and guide future experimental work.

Key areas for theoretical investigation include:

Predicting reactivity and regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization strategies. acs.org

Conformational analysis: Understanding the preferred three-dimensional structure of the molecule and its analogues is crucial for designing compounds that can bind to specific biological targets.

Simulating reaction mechanisms: Theoretical modeling can elucidate the mechanisms of known and novel synthetic reactions, helping to optimize reaction conditions and improve yields.

Virtual screening: Computational methods can be used to screen virtual libraries of this compound derivatives for their potential biological activity, prioritizing the synthesis of the most promising candidates.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AcylationQuinoline-2-carbonyl chloride, DCM, 25°C7895%
CouplingEDC/HOBt, DMF, 40°C8597%

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ ~200 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve complex spin systems and assign stereochemistry.
  • Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Basic: What safety precautions should be observed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation.
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., halogenation at quinoline C-3 or piperidine N-alkylation) to probe electronic and steric effects .

Biological Assays :

  • Enzyme Inhibition : Test against kinases (e.g., ACK1) using fluorescence-based assays. Measure IC₅₀ values (e.g., nanomolar potency for ACK1 inhibitors) .
  • Cellular Uptake : Use radiolabeled compounds to assess permeability (e.g., Caco-2 monolayers).

Data Analysis : Correlate substituent properties (Hammett σ, LogP) with activity using QSAR models.

Q. Table 2: Example SAR Data for ACK1 Inhibition

DerivativeSubstituentIC₅₀ (nM)LogP
ParentNone1202.1
Cl-C6Quinoline-3-Cl452.8
F-C2'Piperidine-2-F852.3

Advanced: What computational strategies are employed to predict the binding affinity of this compound with potential biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ACK1). Focus on hydrogen bonding with kinase hinge regions and hydrophobic packing .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess stability and binding free energies (MM-PBSA/GBSA).
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like MOE or Discovery Studio .

Advanced: How can contradictory data on the inhibitory potency of structurally similar piperidin-4-one derivatives be systematically resolved?

Methodological Answer:

Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., assay conditions, enzyme sources).

Structural Re-evaluation : Re-examine crystallographic data to confirm binding modes or identify polymorphism .

Controlled Replication : Reproduce assays under standardized conditions (e.g., ATP concentration, pH 7.4).

Substituent-Specific Trends : Compare halogenated vs. alkylated derivatives to isolate electronic vs. steric effects .

Q. Table 3: Resolving Inconsistent IC₅₀ Values

StudyDerivativeReported IC₅₀ (nM)Resolved IC₅₀ (nM)Factor Addressed
AQuinoline-3-Br30–15050 ± 5Buffer ionic strength
BPiperidine-4-F200–400250 ± 20Enzyme lot variability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.